4,4,4-trifluoro-N-(2,4,6-trimethylphenyl)butanamide
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Overview
Description
4,4,4-Trifluoro-N-(2,4,6-trimethylphenyl)butanamide is an organic compound characterized by the presence of trifluoromethyl and trimethylphenyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-(2,4,6-trimethylphenyl)butanamide typically involves a multi-step process. One common method includes the reaction of 4,4,4-trifluorobutyric acid with 2,4,6-trimethylaniline under specific conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-(2,4,6-trimethylphenyl)butanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4,4,4-Trifluoro-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 4,4,4-trifluoro-N-(2,4,6-trimethylphenyl)butanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-2-butanone: Another trifluoromethyl-containing compound with different functional groups and reactivity.
N-(2,4,6-Trimethylphenyl)formamide: Shares the trimethylphenyl group but lacks the trifluoromethyl group, resulting in different chemical properties.
Ethyl 4,4,4-trifluoro-2-butynoate: Contains a trifluoromethyl group and an alkyne, offering unique reactivity compared to the butanamide.
Uniqueness
4,4,4-Trifluoro-N-(2,4,6-trimethylphenyl)butanamide is unique due to the combination of trifluoromethyl and trimethylphenyl groups, which impart distinct physical and chemical properties. This combination enhances its stability, lipophilicity, and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C13H16F3NO |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C13H16F3NO/c1-8-6-9(2)12(10(3)7-8)17-11(18)4-5-13(14,15)16/h6-7H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
MNZCDJGTORQPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCC(F)(F)F)C |
Origin of Product |
United States |
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